molecular formula C10H13NO3 B060810 Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate CAS No. 161282-57-1

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate

Cat. No.: B060810
CAS No.: 161282-57-1
M. Wt: 195.21 g/mol
InChI Key: NSHLHMBABZKJHP-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a chemical compound that has been used in the synthesis of β-aryl-GABA analogues . The primary targets of this compound are likely to be GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

It is known to be used in the synthesis of β-aryl-gaba analogues . These analogues can interact with GABA receptors, potentially enhancing or inhibiting the receptor’s function and altering neurotransmission.

Biochemical Pathways

The biochemical pathways affected by this compound and its derivatives are likely related to GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and alterations in GABA signaling can have significant effects on neural activity .

Pharmacokinetics

Factors such as its molecular weight (19522 g/mol ) and predicted Log P value (2.28 ) suggest that it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific β-aryl-GABA analogue synthesized from it and the context in which it is used. In general, modulation of GABA receptors can result in changes in neural excitability and neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the solution it is in, the presence of other substances that could react with it, and the specific biological environment in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of N-boc-diallylamine as a precursor, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Tert-butyl 2-carboxyl-1H-pyrrole-1-carboxylate.

    Reduction: Tert-butyl 2-hydroxymethyl-1H-pyrrole-1-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
  • Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Comparison: Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other similar compounds. The formyl group allows for specific oxidation and reduction reactions that are not possible with other derivatives .

Properties

IUPAC Name

tert-butyl 2-formylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHLHMBABZKJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407861
Record name tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161282-57-1
Record name tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161282-57-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of pyrrole-2-carboxaldehyde (9.5 g, 0.1 mol), (BOC)2O (24.0 g, 0.11 mol) and DMAP (0.25 g) in THF (150 ml) was stirred at room temperature for 16 h. The solvent was removed under vacuum and the residue dissolved in CH2Cl2 (200 ml) and washed with 10% citric add, water and brine. The organic layer was dried (Na2SO4) and evaporated to give the desired product (20.9 g, 95%); δ (360 MHz, CDCl3) 1.65 (9H, s, 3 of CH3), 6.28-6.30 (1H, m, Ar--H), 7.18-7.19 (1H, m, Ar--H), 7.43-7.45 (1H, m, Ar--H). 2. trans-Methyl-2-N-tert-butyloxycarbonylpyrrol-2-yl)acrylate Prepared from the preceding aldehyde and methyl diethylphosphonoacetate as described for Intermediate 4 (step 3). The product (98%) was obtained as a pale yellow oil; δ (360 MHz, CDCl3) 1.63 (9H, s, 3 of CH3), 3.78 (3H, s, CH3), 6.21 (1H, d, J=16.0 Hz, vinyl CH), 6.21-6.22 (1H, m, Ar--H), 6.69-6.71 (1H, m, Ar--H), 7.38-7.39 (1H, m, Ar--H), 8.30 (1H, d, J=16.0 Hz, vinyl CH).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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